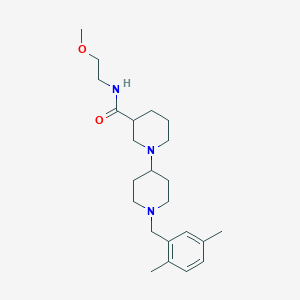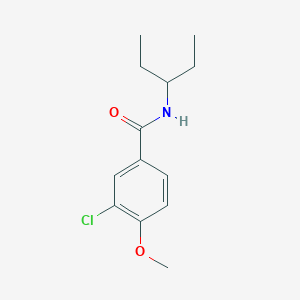
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide (referred to as "Compound X" for brevity) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Compound X belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of Compound X is not fully understood, but it is believed to act on the opioid system in the brain. Specifically, Compound X is thought to bind to the mu-opioid receptor, which is responsible for mediating pain relief and other physiological responses. By binding to this receptor, Compound X may be able to modulate the activity of the opioid system and produce its pharmacological effects.
Biochemical and Physiological Effects:
Compound X has been shown to produce a range of biochemical and physiological effects in animal models. For example, it has been shown to reduce inflammation and pain in a variety of experimental settings. In addition, Compound X has been found to have antitumor activity in several types of cancer cells, including breast cancer and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, even at high doses. In addition, Compound X is relatively easy to synthesize, which makes it a convenient compound to work with in the lab.
One limitation of using Compound X in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells in vitro. In addition, the mechanism of action of Compound X is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on Compound X. One area of interest is its potential as a treatment for neuropathic pain. Given its demonstrated antinociceptive activity, Compound X may be a promising candidate for further study in this area.
Another potential direction for research is to investigate the effects of Compound X on the central nervous system. It is possible that Compound X may have effects beyond its analgesic and anti-inflammatory properties, and further study in this area could yield important insights into its pharmacological activity.
In addition, there is potential for further investigation into the mechanisms of action of Compound X. By better understanding how the compound produces its effects, researchers may be able to design more effective treatments for pain and inflammation.
Conclusion:
In conclusion, Compound X is a promising compound with potential applications in medicinal chemistry. Its synthesis is relatively straightforward, and it has been shown to have antinociceptive, anti-inflammatory, and antitumor activities in animal models. While its mechanism of action is not fully understood, further research in this area could yield important insights into its pharmacological activity. Overall, Compound X represents an exciting area of research with potential implications for the treatment of a range of medical conditions.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 2-fluorobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a dicarboxylic acid anhydride to yield Compound X. The overall yield of the synthesis is typically around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antinociceptive, anti-inflammatory, and antitumor activities in animal models. In addition, Compound X has been investigated for its potential as a treatment for neuropathic pain, as well as for its effects on the central nervous system.
Propiedades
IUPAC Name |
4-N-(2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-9-7-11(8-10-19)14(20)17-13-6-4-3-5-12(13)16/h3-6,11H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMVKQOOYFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)


![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)
![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)